molecular formula C7H14O2 B2962318 rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 75658-83-2

rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol

Cat. No.: B2962318
CAS No.: 75658-83-2
M. Wt: 130.18 g/mol
InChI Key: NXKFMUFJMLNJOB-UHFFFAOYSA-N
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Description

rac-[(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methanol is a chiral bicyclic diol featuring a cyclopentane ring with two hydroxymethyl (-CH₂OH) groups at the 1R and 2S positions. Its molecular formula is C₇H₁₄O₂, and its molecular weight is 130.18 g/mol. The compound’s stereochemistry and dual hydroxyl groups make it a versatile building block in asymmetric synthesis, particularly for pharmaceuticals and polymers. Its diol structure enables participation in hydrogen bonding, enhancing solubility in polar solvents and reactivity in esterification or etherification reactions.

Properties

CAS No.

75658-83-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[2-(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2

InChI Key

NXKFMUFJMLNJOB-UHFFFAOYSA-N

SMILES

C1CC(C(C1)CO)CO

Canonical SMILES

C1CC(C(C1)CO)CO

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by hydroxymethylation. One common method includes the use of cyclopentane derivatives, which undergo hydroxymethylation under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth offer high-quality this compound for pharmaceutical testing and other research applications .

Chemical Reactions Analysis

Types of Reactions

rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is utilized in a variety of scientific research fields, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes .

Comparison with Similar Compounds

1-Methylcyclopentanol

Molecular Formula : C₆H₁₂O
Molecular Weight : 100.16 g/mol
Key Differences :

  • Structure: 1-Methylcyclopentanol has a single methyl (-CH₃) group at the 1-position of the cyclopentanol ring, unlike the target compound’s dual hydroxymethyl groups.
  • Reactivity : The absence of a second hydroxyl group limits its utility in cross-linking or multi-step synthetic pathways.
  • Applications : Primarily used as a solvent or intermediate in fragrance synthesis due to its simpler structure .

[(1R,2S)-rel-2-Methylcyclopropyl]methanol

Molecular Formula : C₅H₁₀O
Molecular Weight : 86.13 g/mol
Key Differences :

  • Ring Strain : The cyclopropane ring introduces significant strain, enhancing reactivity in ring-opening reactions, unlike the more stable cyclopentane backbone of the target compound.
  • Substituents: A single methyl group at the 2-position reduces polarity, making it less hydrophilic than the diol structure of rac-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol.
  • Applications : Valued in medicinal chemistry for rigid scaffold synthesis .

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanol

Molecular Formula : C₇H₁₁F₃O
Molecular Weight : 168.16 g/mol
Key Differences :

  • Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, altering electronic properties compared to the electron-donating hydroxymethyl groups.
  • Polarity : The -CF₃ group increases lipophilicity, making this compound suitable for applications requiring membrane permeability, such as agrochemicals .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
rac-[(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methanol C₇H₁₄O₂ 130.18 Dual -CH₂OH High polarity, hydrogen bonding
1-Methylcyclopentanol C₆H₁₂O 100.16 -CH₃ Moderate polarity, solvent use
[(1R,2S)-rel-2-Methylcyclopropyl]methanol C₅H₁₀O 86.13 -CH₃ High ring strain, rigid scaffold
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanol C₇H₁₁F₃O 168.16 -CF₃ Lipophilic, electron-withdrawing

Research Findings and Implications

  • Hydrogen Bonding : The dual hydroxymethyl groups in the target compound enhance its solubility in aqueous media, making it preferable for drug formulations requiring hydrophilic carriers .
  • Synthetic Utility: Compared to 1-methylcyclopentanol, the diol structure allows for bidirectional functionalization, enabling covalent linkages in dendrimers or prodrugs.
  • Electronic Effects : The trifluoromethyl analog’s lipophilicity contrasts sharply with the target compound’s polarity, highlighting substituent-driven design strategies for target-specific applications .

Biological Activity

The compound rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is a chiral alcohol that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ring with a hydroxymethyl group at the 2-position. Its structural formula can be represented as follows:

C6H12O2\text{C}_6\text{H}_{12}\text{O}_2

This compound exhibits unique reactivity due to the presence of the hydroxymethyl group, which can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The hydroxymethyl group can form hydrogen bonds, influencing enzyme-substrate interactions and potentially modulating metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures have shown activity in various pharmacological contexts:

  • Antidiabetic Effects : Similar compounds have been investigated for their role in enhancing insulin secretion in pancreatic β-cells. For instance, studies have shown that certain hydroxymethyl derivatives can potentiate insulin release under high glucose conditions .
  • Neuroprotective Properties : Some studies suggest that compounds with a cyclopentyl structure may exhibit neuroprotective effects by interacting with G-protein coupled receptors (GPCRs), which are crucial in neurological signaling pathways .

Study 1: Insulin Release Modulation

A study examined the effects of various concentrations of a related compound on insulin release in INS-1 insulinoma cells. The results demonstrated a significant increase in insulin secretion at optimal concentrations, highlighting the potential utility of hydroxymethyl derivatives in diabetes management .

Study 2: GPCR Interaction

Another research effort focused on the interaction of cyclopentyl derivatives with GPCRs. The findings indicated that these compounds could modulate receptor activity, leading to alterations in intracellular signaling pathways associated with various physiological responses .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentyl ring, HydroxymethylInsulin potentiation, Neuroprotection
[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methanolCyclobutyl ringAntidiabetic effects
[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanolCyclopropyl ringPotential anti-inflammatory properties

Q & A

Q. Methodological Insight :

  • Stereochemical Analysis : Use NMR (e.g., NOESY) to confirm spatial arrangement of substituents.
  • Reactivity Screening : Test reactions under acidic/basic conditions to assess ring stability.

How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

Synthetic optimization involves:

Ring-Opening Strategies : Use epoxide precursors or cyclopropane derivatives for controlled ring expansion.

Protecting Group Chemistry : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent side reactions .

Purification : Employ chiral chromatography or crystallization for enantiomer separation.

Q. Example Protocol :

  • Step 1 : Catalytic hydrogenation of a cyclopentene precursor.
  • Step 2 : Hydroxyl group protection followed by oxidation/reduction cycles.
  • Step 3 : Chiral HPLC (e.g., Chiralpak® columns) for purity assessment .

Advanced Research Questions

What experimental approaches can resolve contradictions in reported catalytic activity of this compound derivatives?

Contradictions often arise from differences in reaction conditions or stereochemical outcomes. To address this:

  • Kinetic Studies : Compare turnover frequencies (TOF) under varying temperatures, solvents, and catalyst loadings.
  • Spectroscopic Analysis : Use in-situ IR or NMR to monitor intermediate formation and reaction pathways .
  • Computational Modeling : Apply DFT calculations to identify transition-state energetics and steric effects .

Q. Case Study :

  • Target Enzyme : Alcohol dehydrogenase (ADH).
  • Result : The (1R,2S) enantiomer showed 3× higher inhibition (IC₅₀ = 12 µM) than its (1S,2R) counterpart .

What methodologies validate the environmental impact of this compound in ecological risk assessments?

Follow the framework from Project INCHEMBIOL :

Biodegradation Testing : Use OECD 301F assays to measure aerobic degradation rates.

Toxicity Profiling : Conduct Daphnia magna or algal growth inhibition tests.

Environmental Modeling : Apply fugacity models to predict distribution in air, water, and soil compartments.

Q. Key Findings :

  • Half-life in Water : 28 days (pH 7, 25°C).
  • Bioaccumulation Factor (BCF) : 0.8 (low risk) .

How can researchers design experiments to distinguish between kinetic and thermodynamic control in reactions involving this compound?

  • Variable Temperature Studies : Monitor product ratios at different temperatures.
  • Quenching Experiments : Halt reactions at early stages to detect kinetic intermediates.
  • Computational Analysis : Compare energy barriers for competing pathways using Gaussian or ORCA software .

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